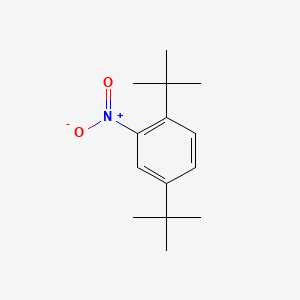

2,5-di-tert-Butylnitrobenzene

描述

Contextualization of Sterically Hindered Nitroaromatic Systems in Contemporary Chemical Research

Sterically hindered nitroaromatic systems are a class of organic molecules where bulky substituents are positioned near a nitro group on an aromatic ring. This structural arrangement creates a crowded environment around the nitro group, profoundly influencing the molecule's reactivity and physical properties. nih.gov In contemporary chemical research, these systems are valuable for studying the interplay of steric and electronic effects in chemical reactions. nih.gov The controlled obstruction provided by the bulky groups can lead to unusual reaction outcomes, enhanced selectivity, and the stabilization of reactive intermediates. nih.gov The study of such compounds contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies. rsc.org

Significance of Tertiary Butyl Substituents on Aromatic Rings for Research Endeavors

The tertiary-butyl group, with its large and bulky nature, is a key player in the field of physical organic chemistry. nih.gov When attached to an aromatic ring, it exerts significant steric hindrance, which can slow down or even prevent reactions at adjacent positions. nih.gov This steric effect is instrumental in directing the course of chemical reactions, often leading to high regioselectivity. stackexchange.com

Beyond steric effects, the tert-butyl group also influences the electronic properties of the aromatic ring through an inductive effect, donating electron density to the ring. nih.gov This electronic contribution can modulate the reactivity of the aromatic system and any functional groups attached to it. nih.govstackexchange.com Furthermore, the hydrophobic nature of the tert-butyl group can enhance the solubility of the molecule in organic solvents, a crucial factor in many research and industrial applications. nih.govacs.org These combined steric and electronic contributions make the tert-butyl group a valuable tool for fine-tuning the properties of aromatic compounds for specific research purposes, including their use as protecting groups in complex syntheses. acs.orgacs.org

Overview of Key Research Areas in 2,5-Di-tert-Butylnitrobenzene Chemistry

Research on this compound primarily focuses on its synthesis, reactivity, and potential as a building block in organic synthesis. Key areas of investigation include:

Synthesis and Functionalization: The development of efficient methods for the synthesis of this compound is a fundamental area of research. youtube.com Studies also explore the subsequent functionalization of the aromatic ring and the transformation of the nitro group into other functional groups.

Reaction Mechanisms: The steric hindrance imposed by the two tert-butyl groups provides a unique platform for studying reaction mechanisms. For instance, the deoxygenation of the corresponding nitrosobenzene (B162901) has been investigated to understand the influence of steric bulk on the formation and reactivity of nitrene intermediates. cdnsciencepub.comresearchgate.net

Reductive Coupling Reactions: The reduction of the nitro group is a common transformation. In the context of this compound, this reaction can be part of reductive coupling processes to form new carbon-nitrogen bonds, although steric hindrance can impact reaction yields. rsc.org

Cycloaddition Reactions: The nitro group can participate in cycloaddition reactions, a powerful tool for constructing heterocyclic rings. mdpi.comnih.govbeilstein-journals.org Research in this area explores how the sterically hindered environment of this compound affects the feasibility and outcome of such reactions. rsc.orguwindsor.ca

Structure

3D Structure

属性

IUPAC Name |

1,4-ditert-butyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)10-7-8-11(14(4,5)6)12(9-10)15(16)17/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBUSXRSPLOXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188202 | |

| Record name | 2,5-Di-t-butylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3463-35-2 | |

| Record name | 2,5-Di-t-butylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-t-butylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Di-tert-butylnitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Di Tert Butylnitrobenzene and Analogous Systems

Nitration Strategies for Di-tert-Butylbenzene Derivatives

The primary route to nitroaromatics is through direct nitration, an electrophilic aromatic substitution reaction. scielo.brresearchgate.net However, the presence of bulky tert-butyl groups on the aromatic precursor introduces significant steric and electronic challenges that heavily influence the feasibility and outcome of this approach.

Classical Nitration Approaches and Their Applicability to Sterically Hindered Precursors

The classical method for nitrating aromatic compounds involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. researchgate.netulisboa.pt This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring. ulisboa.pt The tert-butyl groups are ortho-, para-directing activators in electrophilic aromatic substitution. However, their significant steric bulk often impedes substitution at the adjacent ortho positions. msu.edulibretexts.org

For the synthesis of precursors to 2,5-di-tert-butylnitrobenzene, the Friedel-Crafts alkylation of benzene or tert-butylbenzene (B1681246) is often the first step. The reaction of tert-butylbenzene with tert-butyl chloride in the presence of a Lewis acid like aluminum chloride can yield 1,4-di-tert-butylbenzene (B89470), which serves as a direct precursor. oc-praktikum.de

The nitration of 1,4-di-tert-butylbenzene is a key step. Due to the symmetry of the starting material and the directing effects of the tert-butyl groups, the nitro group is introduced into one of the four equivalent positions on the ring, yielding this compound. Research has shown that the nitration of 1,4-di-tert-butylbenzene can also lead to the displacement of a tert-butyl group, a phenomenon known as dealkylating nitration. researchgate.net

Similarly, the nitration of 1,2-di-tert-butylbenzene (B1330373) gives a mixture of 3-nitro- and 4-nitro-1,2-di-tert-butylbenzene, highlighting the influence of substituent positioning on the reaction outcome. researchgate.net

| Starting Material | Nitrating Agent | Major Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| 1,4-Di-tert-butylbenzene | HNO₃/H₂SO₄ | This compound | Dealkylation can occur as a side reaction. | researchgate.net |

| 1,2-Di-tert-butylbenzene | HNO₃/H₂SO₄ | 4-Nitro-1,2-di-tert-butylbenzene and 3-Nitro-1,2-di-tert-butylbenzene | Yields a mixture of isomers due to competing electronic and steric effects. | researchgate.net |

| tert-Butylbenzene | HNO₃/H₂SO₄ | para-Nitrotoluene (75%), ortho-Nitrotoluene (16%) | The bulky tert-butyl group strongly disfavors ortho substitution. | msu.edu |

Challenges and Selectivity Considerations in Introducing Nitro Groups to Hindered Aromatics

The synthesis of polysubstituted nitroaromatics, especially those with bulky groups like tert-butyl, is fraught with challenges. The primary obstacle is steric hindrance, which can dramatically reduce reaction rates and influence regioselectivity. ulisboa.ptacs.org

Key challenges include:

Steric Hindrance : The large size of tert-butyl groups physically blocks the approach of the electrophile (NO₂⁺) to the adjacent ortho positions. msu.edu This effect is so pronounced that in the nitration of tert-butylbenzene, the para product is overwhelmingly favored over the ortho product. msu.edu In di-substituted systems, this can make the introduction of a nitro group between two substituents exceptionally difficult.

Dealkylation : Under strong acidic conditions used for nitration, the tert-butyl group can be cleaved from the aromatic ring, leading to the formation of undesired byproducts. researchgate.net This ipso-nitration, where the nitronium ion attacks the carbon atom already bearing a substituent, is a known complication in the nitration of t-alkylbenzenes. researchgate.net

Isomer Separation : The nitration of asymmetrically substituted di-tert-butylbenzenes can lead to a mixture of isomers that are often difficult to separate due to their similar physical properties. researchgate.net For instance, the nitration of 2-nitro-1,4-di-t-butylbenzene yields a complex mixture of all three possible dinitro-1,4-di-t-butylbenzenes (2,3-, 2,5-, and 2,6-isomers), requiring specialized techniques like the use of molecular sieves for separation. researchgate.net

Alternative Synthetic Routes to Substituted Nitrobenzenes

Given the limitations of direct nitration for certain sterically hindered systems, alternative synthetic strategies have been developed. These often involve creating the nitro-substituted ring system through different bond-forming strategies or by modifying existing functional groups.

Indirect Methods Involving Functional Group Interconversion of Alkylated Aromatics

An important alternative to direct nitration is the synthesis of nitro compounds through the transformation of other functional groups, a process known as functional group interconversion. scielo.brimperial.ac.uk One of the most common and effective methods is the oxidation of an amino group (-NH₂) to a nitro group (-NO₂). mdpi.com

This strategy circumvents the issues of regioselectivity and harsh conditions associated with electrophilic nitration. The synthesis would proceed as follows:

Synthesis of the corresponding aniline (B41778) derivative, 2,5-di-tert-butylaniline (B182394).

Oxidation of the amino group to a nitro group.

Various oxidizing agents have been developed for the conversion of primary amines to nitro compounds. mdpi.com These include peroxy acids like trifluoroperacetic acid and metal-catalyzed oxidations. mdpi.com While early methods using peracetic acid often resulted in azoxyarenes as major byproducts, protocols using anhydrous solutions have shown improved yields of the desired nitroarene. mdpi.com This indirect route offers a powerful way to access specific isomers of hindered nitroaromatics that are difficult to obtain via direct nitration. For example, deoxygenation of 2,5-di-tert-butylnitrosobenzene has been studied, suggesting that the corresponding aniline or nitroso compounds are viable synthetic intermediates. cdnsciencepub.comresearchgate.net

| Amine Substrate | Oxidizing Agent/System | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Anhydrous Peracetic Acid | Nitrobenzene (B124822) | ~65% | mdpi.com |

| p-Toluidine | TBHP / CuAlPO-5 catalyst | 4-Nitrotoluene | 92% | mdpi.com |

| Various Anilines | H₂O₂ / (NH₄)₆Mo₇O₂₄·4H₂O | Corresponding Nitroarenes | 66-92% | mdpi.com |

Investigation of Novel Alkylation or Nitration Techniques for Ortho-Substituted Systems

Modern organic synthesis has pursued the development of novel reagents and methodologies to overcome the challenges of steric hindrance.

Novel Nitrating Agents: Research has focused on creating more selective and milder nitrating agents. A notable example is the development of N-nitro-type reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole. researchgate.netnih.gov This reagent acts as a controllable source of the nitronium ion and has been shown to successfully nitrate (B79036) a wide range of substrates, including electron-rich and deactivated arenes, with good functional group tolerance and predictable regioselectivity under mild conditions. researchgate.netnih.gov Such methods could provide a more efficient route to compounds like this compound, potentially avoiding the harsh conditions and side reactions of classical methods.

Novel Alkylation Methods: Instead of introducing the nitro group last, alternative strategies involve alkylating a pre-existing nitroarene. A regioselective method has been reported to introduce alkyl substituents into the position ortho to a nitro group. researchgate.net This technique involves the addition of a Grignard reagent to the nitroarene, followed by oxidation of the resulting σH-adduct with an oxidizing agent like potassium permanganate (B83412) or DDQ. researchgate.net This "oxidative nucleophilic substitution of hydrogen" (ONSH) provides a pathway to synthesize ortho-alkylated nitrobenzenes that are otherwise difficult to access. researchgate.net

Another area of investigation involves palladium-catalyzed reactions. While often used for C-N bond formation, these catalysts can also be employed in borrowing hydrogen or hydrogen transfer reactions, where alcohols or even nitro compounds themselves can participate in the alkylation of amines. rsc.org Such advanced catalytic systems offer potential routes to complex substituted anilines which can then be oxidized to the target nitroaromatics.

Reaction Pathways and Mechanistic Studies of 2,5 Di Tert Butylnitrobenzene

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in 2,5-di-tert-butylnitrobenzene can lead to various products, with the reaction pathway being highly dependent on the reducing agent and reaction conditions. The steric hindrance imposed by the tert-butyl groups plays a crucial role in the selectivity and feasibility of these reductions.

Formation of Aniline (B41778) Derivatives and Hydroxylamines

The reduction of this compound can yield the corresponding aniline, 2,5-di-tert-butylaniline (B182394), and the intermediate hydroxylamine (B1172632), 2,5-di-tert-butylphenylhydroxylamine. The formation of these products is often achieved through catalytic hydrogenation or chemical reduction.

One studied pathway involves the deoxygenation of the related 2,5-di-tert-butylnitrosobenzene with triethylphosphite, which results in a mixture of products including 2,5-di-tert-butylaniline. researchgate.netcdnsciencepub.com In a specific study, the deoxygenation of 2,5-di-tert-butylnitrosobenzene with triethylphosphite yielded a complex mixture containing 2,5-di-tert-butylaniline, 2,5,2′,5′-tetra-tert-butylazobenzene, a nitrone derivative, and diethyl N-(2,5-di-tert-butylphenyl)phosphoramidate. researchgate.net The formation of the aniline derivative proceeds through a proposed nitrenoid intermediate. researchgate.net

The photochemical reduction of sterically hindered nitrobenzenes in the presence of tertiary amines has also been shown to produce hydroxylamine and aniline derivatives. researchgate.net While direct studies on this compound are limited in this specific context, the general mechanism involves an electron transfer from the amine to the excited nitroaromatic compound. researchgate.net

Table 1: Products from the Deoxygenation of 2,5-Di-tert-butylnitrosobenzene with Triethylphosphite cdnsciencepub.com

| Product | Yield (%) |

| Diethyl N-(2,5-di-tert-butylphenyl)phosphoramidate | 35 |

| N-(2,5-di-tert-butylphenyl)-α-tert-butyl-α-2-(5-tert-butylpyridyl)nitrone | 29 |

| 2,5-Di-tert-butylaniline | 11 |

| 2,5,2′,5′-tetra-tert-butylazobenzene | 5 |

Investigations into Selective Hydrogenation and Biocatalytic Reduction Processes

Selective hydrogenation of the nitro group in the presence of other functional groups is a key transformation in organic synthesis. For sterically hindered nitroaromatics like this compound, achieving high selectivity and efficiency can be challenging.

Biocatalytic reduction offers a promising alternative to traditional chemical methods, often providing high selectivity under mild conditions. Enzymes such as those from the Old Yellow Enzyme (OYE) family, like pentaerythritol (B129877) tetranitrate reductase (PETNR), have been investigated for the reduction of activated alkenes and nitroaromatics. nih.gov While PETNR shows a preference for smaller cyclic substrates, it is known to reduce a variety of nitroalkenes. nih.gov The activity of such enzymes can be significantly affected by the steric bulk of the substrate. For instance, the presence of a methyl substituent at the β-position of cyclohexenone leads to a significant reduction in enzyme activity. nih.gov However, studies have shown that some nitroreductases are capable of reducing sterically hindered nitroaromatic compounds. acs.org These enzymes, which can be oxygen-insensitive, offer a green alternative for the synthesis of anilines. acs.orgchemrxiv.org The use of immobilized nitroreductases in continuous packed-bed reactors has been demonstrated for the synthesis of various anilines, showcasing the potential for industrial application. acs.org

Influence of Steric Hindrance on Reduction Potentials and Pathways

The steric hindrance exerted by the two tert-butyl groups in this compound has a profound effect on its reduction chemistry. This steric bulk can hinder the approach of the reducing agent to the nitro group and also affects the electronic properties of the molecule.

The deoxygenation of 2,5-di-tert-butylnitrosobenzene with triethylphosphite is significantly different from that of the more sterically hindered 2,4,6-tri-tert-butylnitrosobenzene (B1359800). The latter yields mainly a cyclized product, 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole, in high yield (80%), whereas the former gives a complex mixture of intermolecular reaction products. researchgate.net This difference is attributed to the differential steric and conformational effects on the nitroso function. researchgate.net The steric hindrance in 2,4,6-tri-tert-butylnitrosobenzene appears to favor intramolecular reactions over intermolecular ones.

Photochemical Transformations

The photochemistry of this compound and its derivatives is characterized by transformations involving the excited nitro and nitroso groups, leading to a variety of products through radical intermediates and cyclization reactions.

Photolysis of Related Nitrosobenzene (B162901) Derivatives: Product Analysis and Radical Intermediates

The photolysis of 2,5-di-tert-butylnitrosobenzene provides insights into the photochemical reactivity of the corresponding nitro compound due to the nitro-nitroso equilibrium that can occur under certain conditions. Ultraviolet irradiation of a hydrocarbon solution of 2,5-di-tert-butylnitrosobenzene leads to a complex mixture of products. cdnsciencepub.com

Initial product analysis from the photolysis of 2,5-di-tert-butylnitrosobenzene in benzene (B151609) revealed the formation of 1,4-di-tert-butylbenzene (B89470), 2,5-di-tert-butylphenol, and 2,5-di-tert-butylanilino-p-(2,5-di-tert-butyl)quinone. cdnsciencepub.com The formation of the phenol (B47542) and the anilino-quinone is suggested to occur through free radical reactions involving the initially formed nitroxide radical and the 2,5-di-tert-butylphenyl radical. cdnsciencepub.com In contrast, the photolysis of the more hindered 2,4,6-tri-tert-butylnitrosobenzene proceeds via the formation of a tri-tert-butylphenyl radical, which then undergoes rearrangement and recombination with nitric oxide. cdnsciencepub.com

Table 2: Products from the Photolysis of 2,5-Di-tert-butylnitrosobenzene in Benzene cdnsciencepub.com

| Product | Yield (%) after 4h | Yield (%) after 20h |

| 1,4-Di-tert-butylbenzene | 3.5 | 10.3 |

| 2,5-Di-tert-butylphenol | 1.8 | 6.0 |

| 2,5-Di-tert-butylanilino-p-(2,5-di-tert-butyl)quinone | 1.6 | 0.8 |

| Unidentified Products | 4.8 | 10.0 |

| Starting Material Recovered | 88.3 | 72.9 |

Intramolecular Photocyclization Mechanisms in Sterically Hindered Nitrobenzenes

Intramolecular photocyclization is a known reaction pathway for ortho-substituted nitrobenzenes. For sterically hindered compounds, this pathway can become predominant. A notable example is the photolysis of 2,4,6-tri-tert-butylnitrobenzene (B91260), which upon irradiation, undergoes cyclization to form 5,7-di-tert-butyl-3,3-dimethyloxindole. researchgate.net This reaction involves an intramolecular hydrogen abstraction from an ortho-tert-butyl group by the excited nitro group.

While a direct analogue of this reaction for this compound is not prominently reported, the principles of intramolecular hydrogen abstraction from an ortho-alkyl group by an excited nitro group are well-established. researchgate.net The presence of a tert-butyl group ortho to the nitro group in this compound makes it a potential candidate for such a photocyclization reaction. The mechanism would likely involve the formation of a biradical intermediate, followed by cyclization and subsequent rearrangement to yield a stable heterocyclic product. The efficiency and outcome of such a reaction would be influenced by the specific reaction conditions, including the solvent and the wavelength of irradiation.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edu However, the reactivity and regioselectivity of these reactions are highly sensitive to the nature of the substituents already present on the aromatic ring. libretexts.orglibretexts.org In the case of this compound, the two bulky tert-butyl groups impose significant steric hindrance. ucalgary.camasterorganicchemistry.com

Steric effects, caused by the sheer size of substituents, can dramatically influence the outcome of EAS reactions. libretexts.org Large substituents can block access to adjacent positions on the ring, making substitution at those sites less favorable. libretexts.orgmasterorganicchemistry.com For example, in t-butylbenzene, the bulky t-butyl group hinders attack at the ortho positions, leading to a preference for para substitution. ucalgary.ca The size of the incoming electrophile also plays a role; larger electrophiles are less able to attack sterically crowded positions. libretexts.org

The nitro group in this compound is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. ucalgary.ca While deactivating groups typically direct incoming electrophiles to the meta position, the steric hindrance from the two tert-butyl groups in this compound would further complicate any potential electrophilic substitution, making such reactions challenging and often leading to low yields or requiring harsh reaction conditions.

Given the challenges of electrophilic substitution, nucleophilic pathways offer an alternative for the functionalization of this compound. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring towards attack by a nucleophile. nih.gov The nitro group in this compound could potentially be displaced by a strong nucleophile. However, steric hindrance from the adjacent tert-butyl group could impede the approach of the nucleophile. rsc.org

Another potential nucleophilic pathway involves the formation of an aryne intermediate. molaid.com Arynes are highly reactive species derived from aromatic rings by the removal of two adjacent substituents, effectively creating a triple bond within the ring. tcichemicals.com These intermediates can be generated from appropriately substituted haloarenes by treatment with a strong base. tcichemicals.com While there are various methods for generating arynes, their formation from nitroaromatics is less common. tcichemicals.comnih.gov The generation of an aryne from this compound would likely require harsh conditions and the viability of such a pathway has not been extensively documented. Arynes are versatile intermediates that can undergo various cycloaddition and nucleophilic addition reactions, offering a route to ortho-disubstituted aromatic products. beilstein-journals.orgchemrxiv.org

Deoxygenation Reactions

The deoxygenation of nitrosobenzenes, which can be derived from the corresponding nitrobenzenes, using phosphite (B83602) reagents like triethyl phosphite is a known method for generating reactive nitrene or nitrenoid intermediates. researchgate.netcdnsciencepub.com In the case of 2,5-di-tert-butylnitrosobenzene, its deoxygenation with triethyl phosphite yields a complex mixture of products. researchgate.netcdnsciencepub.com This indicates the involvement of highly reactive intermediates that can undergo various subsequent reactions.

The reaction is believed to proceed through the formation of a nitrenoid intermediate. researchgate.netcdnsciencepub.com These intermediates are species that exhibit nitrene-like reactivity. In the context of deoxygenation with phosphites, an N-aryl phosphorimidate intermediate is proposed, which can then lead to the final products. cdnsciencepub.com The observed products from the deoxygenation of 2,5-di-tert-butylnitrosobenzene include 2,5-di-tert-butylaniline, 2,5,2',5'-tetra-tert-butylazobenzene, N-(2,5-di-tert-butylphenyl)-α-tert-butyl-α-2-(5-tert-butylpyridyl)nitrone, and diethyl N-(2,5-di-tert-butylphenyl)phosphoramidate. researchgate.net The formation of the aniline and azobenzene (B91143) derivatives can be explained by hydrogen abstraction and dimerization of the intermediate aryl nitrene, respectively. cdnsciencepub.com The phosphoramidate (B1195095) is formed from the reaction of the nitrene with the phosphite reagent. cdnsciencepub.com Interestingly, the parent nitro compound, this compound, was found to be unreactive towards triethyl phosphite even under prolonged heating, highlighting the necessity of the nitroso intermediate for this reaction pathway. cdnsciencepub.com

The steric and conformational effects exerted by the bulky tert-butyl groups play a crucial role in determining the product distribution in the deoxygenation of 2,5-di-tert-butylnitrosobenzene. researchgate.netcdnsciencepub.com The presence of a single ortho tert-butyl group influences the reaction pathways available to the nitrenoid intermediate. cdnsciencepub.com

A comparison with the deoxygenation of 2,4,6-tri-tert-butylnitrosobenzene, which has two ortho tert-butyl groups, highlights these steric effects. The deoxygenation of the tri-tert-butyl substituted compound gives a much less complex product mixture, with the major product being a cyclized dihydroindole derivative. cdnsciencepub.com This difference in reactivity is attributed to the differential steric and conformational effects of having one versus two ortho tert-butyl groups. researchgate.netcdnsciencepub.com In 2,5-di-tert-butylnitrosobenzene, the single ortho tert-butyl group is not sufficient to completely block certain reaction pathways, leading to the observed complex mixture of products arising from both free radical and potential ionic reactions. researchgate.net The formation of a rearranged pyridine (B92270) derivative (nitrone) is a notable outcome, suggesting a molecular rearrangement of the intermediate. cdnsciencepub.com

Product Distribution in the Deoxygenation of 2,5-Di-tert-butylnitrosobenzene with Triethyl Phosphite

| Product | Formula | Yield (%) |

| Diethyl N-(2,5-di-tert-butylphenyl)phosphoramidate | C18H32NO3P | 35 |

| N-(2,5-di-tert-butylphenyl)-α-tert-butyl-α-2-(5-tert-butylpyridyl)nitrone | C28H42N2O | 29 |

| 2,5-Di-tert-butylaniline | C14H23N | 13 |

| 2,5,2',5'-Tetra-tert-butylazobenzene | C28H42N2 | 3 |

Yields are based on isolated products from a representative reaction run. cdnsciencepub.com

Observed Resistance to Triethylphosphite Deoxygenation in Highly Hindered Systems

Research into the deoxygenation of nitroaromatic compounds has highlighted the profound impact of steric hindrance on reactivity. A notable example is the behavior of this compound when treated with triethylphosphite. Studies have shown that this compound fails to undergo deoxygenation by triethylphosphite, even with prolonged treatment at elevated temperatures. cdnsciencepub.com This pronounced lack of reactivity is attributed to the significant steric shielding of the nitro group by the two bulky tert-butyl groups positioned on the aromatic ring.

This resistance presents a stark contrast to the reactivity of the corresponding nitroso compound, 2,5-di-tert-butylnitrosobenzene. The nitroso analogue readily reacts with triethylphosphite at room temperature, although it yields a complex mixture of products rather than a single, clean deoxygenation product. cdnsciencepub.comresearchgate.net The reaction of 2,5-di-tert-butylnitrosobenzene with triethylphosphite is complete in approximately 11 hours at room temperature in a benzene solution. cdnsciencepub.com The products formed from this reaction include 2,5-di-tert-butylaniline, 2,5,2′,5′-tetra-tert-butylazobenzene, and diethyl N-(2,5-di-tert-butylphenyl)phosphoramidate, indicating that the reaction proceeds through complex pathways likely involving nitrenoid intermediates. cdnsciencepub.comresearchgate.net

The mechanism for phosphite-mediated deoxygenation of nitroarenes is believed to involve a (3+1) cheletropic addition of the phosphite to the nitro group. nih.gov The steric bulk of the ortho and meta tert-butyl groups in this compound effectively blocks the approach of the triethylphosphite reagent, thus inhibiting this crucial step and preventing the deoxygenation reaction from occurring.

Table 1: Reactivity Comparison with Triethylphosphite

| Compound | Reagent | Conditions | Outcome | Reference |

| This compound | Triethylphosphite | Prolonged heating | No reaction | cdnsciencepub.com |

| 2,5-Di-tert-butylnitrosobenzene | Triethylphosphite | Room temperature, ~11 h | Complex mixture, including amine, azo compound, and phosphoramidate | cdnsciencepub.comresearchgate.net |

Free Radical Chemistry and Spin Trapping Investigations

The steric hindrance that defines much of the chemistry of this compound also makes its derivatives useful subjects for studying free radical species. The bulky substituents can increase the persistence of radical intermediates, facilitating their detection and study.

Generation and Detection of Aryl Radicals from Derivatives

The 2,5-di-tert-butylphenyl radical, a highly reactive intermediate, can be generated from derivatives of this compound. uomustansiriyah.edu.iq A primary method for producing this aryl radical is through the dediazoniation of 2,5-di-tert-butylaniline. researchgate.net This process typically involves treating the aniline with a diazotizing agent, such as butyl nitrite, which leads to the formation of a diazonium salt that readily decomposes to release nitrogen gas and the desired aryl radical. researchgate.netnih.gov

The detection of such transient species is a significant challenge. Evidence for the formation of the 2,5-di-tert-butylphenyl radical during these reactions has been successfully obtained using electron spin resonance (ESR) spectroscopy in conjunction with spin trapping techniques. researchgate.net

Table 2: Generation and Detection of the 2,5-Di-tert-butylphenyl Radical

| Precursor Compound | Method of Generation | Radical Species Formed | Detection Method | Reference |

| 2,5-Di-tert-butylaniline | Dediazoniation (e.g., with butyl nitrite) | 2,5-Di-tert-butylphenyl radical | Spin Trapping / ESR Spectroscopy | researchgate.net |

Role of Spin Trapping in Elucidating Radical Pathways

Spin trapping is an indispensable technique for studying short-lived radical intermediates that are present in concentrations too low for direct detection by ESR. nih.govutexas.edu The method involves using a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct. This adduct, typically a nitroxide radical, accumulates to a concentration high enough to be observed and characterized by ESR spectroscopy. utexas.edu

In the context of this compound derivatives, spin trapping experiments have provided definitive evidence for the formation of aryl radicals. researchgate.net During the dediazoniation of 2,5-di-tert-butylaniline, the resulting 2,5-di-tert-butylphenyl radical is "trapped," confirming its presence as an intermediate in the reaction pathway. researchgate.net

The choice of spin trap is crucial, especially in sterically hindered systems. For instance, studies on the related compound 2,4,6-tri-tert-butylnitrosobenzene show that it can act as a spin trap itself. Depending on the steric nature of the radical being trapped, it can add to either the nitrogen or the oxygen atom of the nitroso group, yielding different types of stable radical adducts (nitroxides or N-alkoxyanilino radicals, respectively) that can be distinguished by ESR. researchgate.netkpi.ua This illustrates how spin trapping not only confirms the presence of radicals but also provides detailed mechanistic information about the steric environment of the reaction.

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,5-di-tert-butylnitrobenzene.

Structural Elucidation via ¹H and ¹³C NMR Spectroscopic Analysis

The ¹H and ¹³C NMR spectra of this compound are consistent with its substituted benzene (B151609) ring structure. The presence of two bulky tert-butyl groups and a nitro group leads to a distinct pattern of signals for the aromatic protons and carbons.

In the ¹H NMR spectrum, the protons of the two tert-butyl groups appear as singlets, although their chemical shifts can be slightly different due to their different positions relative to the electron-withdrawing nitro group. The aromatic protons exhibit a more complex splitting pattern (an ABC system) due to their distinct chemical environments and spin-spin coupling.

The ¹³C NMR spectrum shows separate signals for the two types of tert-butyl carbons (quaternary and methyl) and for the six aromatic carbons. The carbon atoms directly attached to the tert-butyl groups and the nitro group are significantly shifted, reflecting the electronic effects of these substituents. The chemical shifts of aromatic carbons in nitrobenzene (B124822) derivatives are influenced by the π-electron density and the electric field effects of the nitro group. wiley.comscm.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values. Actual experimental values can vary based on the solvent and experimental conditions.

¹H NMR Data (in CDCl₃)| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C(CH₃)₃ (ortho) | ~1.35 | s (9H) |

| C(CH₃)₃ (meta) | ~1.30 | s (9H) |

| Aromatic H-3 | ~7.7 | d |

| Aromatic H-4 | ~7.4 | dd |

¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C -NO₂ (C-1) | ~150 |

| C -H (C-3) | ~122 |

| C -H (C-4) | ~125 |

| C -C(CH₃)₃ (C-5) | ~152 |

| C -H (C-6) | ~135 |

| C (CH₃)₃ (ortho, quat.) | ~35 |

| C (CH₃)₃ (meta, quat.) | ~34 |

| C(C H₃)₃ (ortho) | ~31 |

Application of Advanced NMR Techniques for Conformational Studies

While standard 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques could provide deeper insights into the conformational dynamics of this compound. auremn.org.brnih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (ROESY or NOESY) could be used to probe the spatial proximity between the protons of the tert-butyl groups and the aromatic ring protons. This information can help determine the preferred orientation of the tert-butyl groups and any rotational hindrance they experience.

Furthermore, variable temperature (VT) NMR studies could reveal information about the rotational barrier of the nitro group. auremn.org.br Significant steric hindrance is expected between the nitro group and the ortho-positioned tert-butyl group. At low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of the signals for the nearby aromatic protons (H-6) and carbons. The analysis of these spectral changes allows for the calculation of the activation energy for the rotational process. nih.gov However, specific studies applying these advanced techniques to this compound are not prominent in the surveyed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the primary technique for studying the radical anion of this compound, which can be generated via electrochemical or chemical reduction. The EPR spectrum provides information on the distribution of the unpaired electron (spin density) and the dynamics of the molecule.

Investigation of Radical Anions: Solvation Dependences of Hyperfine Interaction Constants

The EPR spectrum of the this compound radical anion is characterized by hyperfine coupling constants (hfcs) from the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N of the nitro group and the ring protons. The magnitude of these constants is sensitive to the local environment, particularly the solvent. nih.gov

For nitrobenzene radical anions, the ¹⁴N hyperfine coupling constant (aN) is known to be highly dependent on the solvent's ability to solvate the nitro group. tandfonline.comtandfonline.com In protic or hydrogen-bond-donating solvents, such as water or alcohols, the aN value typically increases compared to aprotic solvents like DMF or acetonitrile (B52724). tandfonline.com This is attributed to the formation of hydrogen bonds with the oxygen atoms of the nitro group, which increases the spin density on the nitrogen atom. nih.govtandfonline.com While specific data for this compound is scarce, it is expected to follow this general trend, with the bulky tert-butyl groups potentially influencing the accessibility of the nitro group to solvent molecules.

Dynamic Modulation of Spectroscopic Parameters by Hindered Internal Rotation

The presence of a bulky tert-butyl group ortho to the nitro group in this compound introduces significant steric hindrance, which is expected to restrict the internal rotation of the nitro group around the C-N bond. This hindered rotation can dynamically modulate the EPR spectrum, especially as a function of temperature. acs.orgdntb.gov.ua

At low temperatures, the rotation may be slow (the "slow exchange" regime), resulting in an EPR spectrum that reflects a static, twisted conformation of the nitro group. As the temperature increases, the rate of rotation increases. When the rotational frequency becomes comparable to the difference in hyperfine frequencies between the different conformations (the "intermediate exchange" regime), selective line broadening is observed in the EPR spectrum. nih.govacs.org At high temperatures, if the rotation becomes very fast (the "fast exchange" regime), the spectrum sharpens to reflect the time-averaged hyperfine couplings. acs.org Similar dynamic effects due to hindered rotation have been extensively studied in other ortho-substituted nitrobenzene radical anions. acs.orgfinechem-mirea.rusibran.ru

Experimental and Mathematical Reconstruction of EPR Spectra

To quantitatively analyze the dynamic processes, such as hindered rotation, the experimental EPR spectra recorded at various temperatures are compared with mathematically simulated spectra. finechem-mirea.ruresearchgate.net The simulation process involves developing a theoretical model for the dynamic exchange. For hindered rotation, a two-site or multi-site exchange model is often employed, which assumes the molecule is jumping between a few stable conformations. researchgate.net

The simulation calculates the expected EPR lineshapes based on a set of parameters, including the hyperfine coupling constants and g-factor for each conformation, the populations of each state, and the rate of exchange between them. nih.gov These parameters are then optimized until the simulated spectrum provides the best possible fit to the experimental spectrum. researchgate.netnih.gov This analysis, applied across a range of temperatures, allows for the determination of the thermodynamic and kinetic parameters of the rotational process, such as the activation energy (Ea) for the hindered rotation. finechem-mirea.ru This approach has been successfully used to determine the rotational barriers in various substituted nitrobenzene radical anions. acs.orgfinechem-mirea.ru

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy are fundamental tools for probing the electronic and vibrational characteristics of a molecule.

The electronic absorption spectrum of an aromatic nitro compound is significantly influenced by the degree of conjugation between the nitro group and the benzene ring. In this compound, the presence of two bulky tert-butyl groups ortho and meta to the nitro group introduces substantial steric hindrance. This steric strain forces the nitro group to twist out of the plane of the benzene ring.

This loss of coplanarity has a direct impact on the molecule's electronic transitions observed in UV-Vis spectroscopy. mun.ca The reduced conjugation between the nitro group's π-system and the aromatic ring's π-system typically leads to:

Hypsochromic Shift (Blue Shift): The absorption maximum (λmax) shifts to a shorter wavelength compared to a less hindered analogue like nitrobenzene. This is because more energy is required to excite the electrons in the less-conjugated system.

Hypochromic Effect: The molar absorptivity (ε) at the absorption maximum is reduced. This decrease in absorption intensity is also a direct consequence of the diminished overlap between the p-orbitals of the nitro group and the aromatic ring.

Studies on sterically hindered aromatic compounds confirm that such steric and conformational effects can be more influential on the spectral properties than the electronic effects of the substituents. mun.caresearchgate.net The UV spectrum of this compound, therefore, serves as a clear indicator of the conformational constraints imposed by its bulky alkyl substituents. researchgate.net The specific λmax is also dependent on the polarity of the solvent used for the analysis. sciencepublishinggroup.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. nih.govslideshare.net The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure.

The key vibrational modes include the symmetric and asymmetric stretching of the nitro group, the stretching and bending of C-H bonds in the tert-butyl groups and the aromatic ring, and the vibrations of the benzene ring itself. The nitro group vibrations are particularly diagnostic for nitroaromatic compounds. scielo.org.za

A summary of the principal IR absorption bands for this compound is provided below.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| C-H Stretching (sp³) | 2960-2870 | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl groups. |

| C-H Stretching (sp²) | 3100-3000 | Stretching of C-H bonds on the aromatic ring. |

| NO₂ Asymmetric Stretching | 1560-1530 | Strong absorption characteristic of the N=O bond stretching. scielo.org.za |

| C=C Aromatic Stretching | 1600-1450 | Vibrations of the carbon-carbon bonds within the benzene ring. |

| NO₂ Symmetric Stretching | 1370-1330 | Strong absorption characteristic of the N=O bond stretching. scielo.org.za |

| C-H Bending (sp³) | 1470-1365 | Bending vibrations of the C-H bonds in the tert-butyl groups. |

These distinct absorption bands, when analyzed together, provide a molecular fingerprint that is used for the structural elucidation and confirmation of this compound. nih.govchemicalbook.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition. acdlabs.com When subjected to hard ionization techniques like electron impact (EI), molecules also fragment in predictable ways, offering valuable clues about their structure. acdlabs.com

The mass spectrum of this compound (molecular formula C₁₄H₂₁NO₂, molecular weight 235.32 g/mol ) shows a molecular ion peak (M⁺) at an m/z corresponding to its molecular mass. uni.lusigmaaldrich.cn The fragmentation pattern is dominated by the cleavage of the bulky and relatively weak C-C bonds of the tert-butyl groups. cdnsciencepub.comlibretexts.org

The most prominent fragmentation pathways include:

Loss of a tert-butyl radical ([M-57]⁺): The cleavage of a tert-butyl group results in a highly stable secondary benzylic carbocation. This fragment is often the most abundant ion in the spectrum, known as the base peak. tutorchase.comlibretexts.org

Loss of a methyl radical ([M-15]⁺): A less common initial fragmentation is the loss of a methyl group from one of the tert-butyl substituents, leading to a fragment ion at m/z [M-15].

Loss of the nitro group ([M-46]⁺): Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂), resulting in a fragment corresponding to the 1,4-di-tert-butylbenzene (B89470) cation.

The major fragments observed in the mass spectrum of this compound are summarized in the table below.

| Ion | m/z (Nominal) | Identity |

| [C₁₄H₂₁NO₂]⁺ | 235 | Molecular Ion (M⁺) |

| [C₁₃H₁₈NO₂]⁺ | 220 | [M-15]⁺ (Loss of •CH₃) |

| [C₁₀H₁₄NO₂]⁺ | 178 | [M-57]⁺ (Loss of •C(CH₃)₃) |

| [C₁₄H₂₁]⁺ | 189 | [M-46]⁺ (Loss of •NO₂) |

Analysis of the molecular ion and the subsequent fragmentation pattern provides unambiguous confirmation of the mass and core structure of this compound. cdnsciencepub.com

Computational and Theoretical Investigations of 2,5 Di Tert Butylnitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, energy levels, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 2,5-di-tert-butylnitrobenzene, a DFT study would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, i.e., the structure with the lowest electronic energy.

The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest would be the orientation of the nitro group relative to the benzene (B151609) ring and the positioning of the bulky tert-butyl groups. The steric hindrance caused by the two tert-butyl groups would likely induce a significant twist in the nitro group out of the plane of the benzene ring, a feature that geometry optimization would precisely quantify.

Ab Initio Methods (Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster Theory) for High-Precision Electron Structures

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. They offer a systematic way to improve the accuracy of calculations, albeit often at a higher computational cost than DFT.

Hartree-Fock (HF): This is the most fundamental ab initio method. It approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for understanding molecular structure but generally neglecting electron correlation, which can be important for accurate energy predictions.

Møller-Plesset Perturbation Theory (MP): This method improves upon the Hartree-Fock result by adding electron correlation as a perturbation. nih.govacs.org Second-order Møller-Plesset theory (MP2) is a common and cost-effective variant that captures a significant portion of the correlation energy, leading to more accurate geometries and energies. acs.orgresearchgate.net

Coupled Cluster (CC) Theory: Regarded as one of the most accurate and reliable methods, Coupled Cluster theory provides a highly precise description of electron correlation. acs.org Methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" in computational chemistry for calculating the energies of small to medium-sized molecules with high accuracy. acs.org Applying these methods to this compound would yield benchmark-quality data on its electronic energy and structure.

Prediction of Spectroscopic Data: Computational UV-Vis and Vibrational Analysis

Computational methods can predict various types of spectra, which are invaluable for interpreting experimental data.

Vibrational Analysis: Following geometry optimization, the calculation of vibrational frequencies (often using DFT) is a standard procedure. This analysis predicts the positions of absorption peaks in the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretches, C=C ring stretches, and N-O stretches of the nitro group. This theoretical spectrum can be compared with experimental spectra to confirm the structure of a synthesized compound.

Computational UV-Vis Analysis: The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum is typically performed using Time-Dependent Density Functional Theory (TD-DFT) or other excited-state methods. These calculations determine the energies of electronic transitions from the ground state to various excited states. For this compound, this would predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, providing insight into how the bulky tert-butyl and nitro substituents affect the electronic transitions of the benzene chromophore.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics and dynamics are used to study the motion and interactions of larger systems or over longer timescales.

Conformational Analysis and Steric Hindrance Effects on Molecular Dynamics

Molecular mechanics models molecules as a collection of atoms governed by a classical force field, which is a set of parameters describing bond stretching, angle bending, and torsional and non-bonded interactions.

A conformational analysis of this compound would use these methods to explore the molecule's potential energy surface as a function of its rotatable bonds, primarily the C-N bond connecting the nitro group to the ring and the C-C bonds connecting the tert-butyl groups. This analysis would quantify the energetic barriers to rotation and identify the most stable conformations. The significant steric hindrance from the ortho tert-butyl group would create a high rotational barrier for the nitro group, locking it into a twisted conformation.

Simulation of Molecular Interactions and Structural Dynamics

Molecular dynamics (MD) simulations use molecular mechanics force fields to calculate the motion of atoms over time by solving Newton's equations of motion. An MD simulation of this compound, either in a solvent or in a crystalline state, would provide a dynamic picture of its behavior.

These simulations could reveal how the molecule interacts with its environment, such as solvent molecules. They would also show the dynamics of its internal structure, such as the libration (wobbling motion) of the nitro and tert-butyl groups. In a condensed phase, MD simulations can be used to compute bulk properties like density, diffusion coefficients, and heat capacity, offering a bridge between the properties of a single molecule and the macroscopic material. For instance, a simulation could shed light on how the bulky tert-butyl groups affect packing in the solid state or solvation in a liquid.

Thermochemical Studies

Evaluation of Intramolecular Interactions and Strain Energies

The steric hindrance introduced by the two bulky tert-butyl groups on the benzene ring of this compound is expected to significantly influence its molecular geometry and stability. The repulsion between the ortho-tert-butyl group and the adjacent nitro group likely forces the nitro group to twist out of the plane of the benzene ring. This dihedral angle is a critical parameter, as it affects the extent of π-conjugation between the nitro group and the aromatic system.

Detailed computational studies are required to quantify these intramolecular interactions and the associated strain energies. Such studies would typically involve:

Geometry Optimization: Using methods like Density Functional Theory (DFT) to find the lowest energy conformation of the molecule.

Torsional Profiling: Calculating the change in energy as the nitro group dihedral angle is systematically varied to determine the rotational barrier.

Energy Decomposition Analysis (EDA): Partitioning the total interaction energy into electrostatics, Pauli repulsion, and orbital interaction components to understand the nature of the steric and electronic effects.

Despite the chemical interest in such sterically crowded systems, specific computational analyses detailing the strain energies and intramolecular forces within this compound are not available in the current body of scientific literature. General studies on substituted nitrobenzenes confirm that such steric repulsions are a key factor in their structure and reactivity. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides indispensable tools for investigating reaction mechanisms by locating and characterizing transition states. dntb.gov.uanih.gov For reactions involving this compound, such as its reduction to the corresponding aniline (B41778) or other chemical transformations, computational modeling could map the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate. researchgate.net

The process generally includes:

Transition State Guess Generation: Proposing an initial structure for the transition state.

Transition State Optimization: Using algorithms to locate the first-order saddle point on the potential energy surface that corresponds to the transition state. nist.gov

Frequency Calculation: Confirming the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nist.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products. dntb.gov.ua

However, a search of the chemical literature did not yield any specific computational studies that have performed a transition state analysis for reactions involving this compound.

Role of Nitrenoid Intermediates in Reactivity Prediction

The reduction of nitroarenes can, under certain conditions, proceed through highly reactive nitrene or nitrenoid intermediates. Computational studies have become crucial in understanding the electronic structure, stability, and reactivity of these transient species. nih.gov By modeling the behavior of the nitrenoid intermediate that could potentially be formed from this compound, one could predict its subsequent reaction pathways, such as C-H insertion, cycloaddition, or rearrangement reactions.

Density Functional Theory (DFT) calculations are often employed to:

Investigate the singlet-triplet energy gap of the nitrene intermediate, which governs its reactivity.

Model the transition states for subsequent reactions of the nitrenoid.

Elucidate the influence of the bulky tert-butyl groups on the selectivity of these reactions.

While the general role and computational investigation of nitrenes are well-documented, there is no specific research available that computationally models the formation or reactivity of nitrenoid intermediates originating from this compound.

Advanced Applications in Organic Synthesis and Materials Science

Utility as Synthetic Intermediates for Complex Molecular Architectures

The transformation of 2,5-di-tert-butylnitrobenzene into 2,5-di-tert-butylaniline (B182394) is a critical first step for its use as a synthetic intermediate. The bulky tert-butyl groups, positioned ortho and meta to the amine functionality, create a sterically crowded environment. rsc.org This feature is highly sought after in the design of ligands and other complex molecules where control over the spatial arrangement around a central atom or core structure is essential.

The synthesis of sterically hindered anilines from their nitroarene precursors can be challenging, often requiring specialized catalytic methods to achieve high yields under mild conditions. nih.govresearchgate.net The reduction of the nitro group in this compound yields an aniline (B41778) that is a versatile building block for constructing larger, more intricate molecular frameworks. calpaclab.comscbt.com The presence of the tert-butyl groups can direct the outcome of subsequent reactions, prevent undesirable side reactions such as dimerization, and enhance the stability of the final product.

Integration into Polymer and Dye Development

The derivatives of this compound, particularly 2,5-di-tert-butylaniline, are valuable in the field of materials science, specifically in the development of high-performance dyes. researchgate.netmdpi.com The aniline derivative serves as a key precursor for the synthesis of specialized dye molecules. sigmaaldrich.com

A notable application is in the preparation of N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide. sigmaaldrich.comsigmaaldrich.com Perylene-based dyes are known for their exceptional stability, high quantum yields, and strong absorption in the visible light spectrum, making them suitable for applications such as organic light-emitting diodes (OLEDs) and high-performance pigments. researchgate.net The incorporation of the bulky 2,5-di-tert-butylphenyl group can influence the solubility and intermolecular interactions of the dye molecules, preventing aggregation and improving performance in solid-state applications. The synthesis pathway relies on the nucleophilic character of the 2,5-di-tert-butylaniline, which is derived directly from the reduction of this compound.

Role in Targeted Functional Molecule Synthesis

The unique steric profile of 2,5-di-tert-butylaniline, obtained from this compound, makes it an ideal building block for targeted functional molecules, especially in coordination chemistry. It is used to synthesize large, rigid ligands that can stabilize unusual oxidation states of metal centers or promote specific catalytic activities.

An important example is the preparation of the bidentate nitrogen ligand 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN). sigmaaldrich.comsigmaaldrich.com This ligand is synthesized from 2,5-di-tert-butylaniline and is valued for its rigid structure and sterically shielded coordination pocket. Such ligands are crucial in creating well-defined coordination spheres around metal ions, which is essential for developing catalysts with high selectivity and for synthesizing stable organometallic complexes.

| Precursor | Derivative Molecule | Acronym | Application/Function |

| 2,5-di-tert-Butylaniline | N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide | - | Perylene Dye Component |

| 2,5-di-tert-Butylaniline | 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene | dtb-BIAN | Rigid Bidentate Nitrogen Ligand |

Development of Novel Catalytic Systems Utilizing Nitro Compound Transformations

The conversion of sterically hindered nitroarenes like this compound into their corresponding anilines is a synthetically important but often difficult transformation. nih.gov This challenge has spurred the development of new and more efficient catalytic systems. The reduction of the nitro group is a key reaction in organic synthesis, as anilines are precursors to a vast array of pharmaceuticals, agrochemicals, and materials. mdpi.comnih.gov

Research into this area focuses on creating catalysts that are active and selective under mild conditions. For instance, methods have been developed for the synthesis of sterically hindered anilines using copper(I) triflate and diphosphine ligands, which are effective for a wide range of functional groups. nih.gov Another approach involves the use of metallic zinc in near-critical water, which can effectively reduce sterically hindered nitroarenes. rsc.org The need to efficiently perform the transformation on substrates like this compound drives innovation in catalysis, leading to the discovery of more robust and versatile synthetic methods for producing valuable chemical intermediates.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to Nitroaromatic Chemistry

2,5-Di-tert-butylnitrobenzene is a specialized organic compound that has garnered attention in various chemical applications due to its unique structure, featuring two bulky tert-butyl groups and a nitro group on a benzene (B151609) ring. This substitution pattern confers significant steric hindrance, which in turn influences its reactivity and physical properties. The presence of the electron-withdrawing nitro group, combined with the sterically demanding tert-butyl groups, makes it a valuable compound for studying reaction mechanisms and for use as a precursor in the synthesis of more complex molecules.

Key findings indicate that this compound is noted for its stability and resistance to oxidation. Its synthesis is often achieved through the nitration of 1,4-di-tert-butylbenzene (B89470). The bulky tert-butyl groups play a crucial role in directing the regioselectivity of further reactions and in providing steric protection to the nitro group and the aromatic ring. This steric shielding can influence the rates and outcomes of chemical transformations, making it an interesting substrate for mechanistic investigations in nitroaromatic chemistry.

The compound's contributions to the field of nitroaromatic chemistry are multifaceted. It serves as a model substrate for exploring the effects of steric hindrance on electrophilic and nucleophilic aromatic substitution reactions. The bulky tert-butyl groups can modulate the electronic properties of the nitroaromatic system, impacting its reactivity and spectroscopic characteristics. Research involving this compound has provided insights into the delicate balance between steric and electronic effects that govern the behavior of highly substituted nitroaromatic compounds.

Identification of Unexplored Research Avenues and Methodological Gaps

Despite the existing knowledge base, several research avenues concerning this compound remain underexplored. A significant gap exists in the comprehensive characterization of its chemical reactivity profile. While its role as a synthetic intermediate is acknowledged, a systematic investigation into its participation in a broader range of organic transformations could unveil novel synthetic applications. For instance, the selective reduction of the nitro group in the presence of the bulky tert-butyl substituents warrants more detailed investigation to develop highly selective and efficient catalytic systems.

Furthermore, there is a lack of in-depth studies on the solid-state chemistry and crystallography of this compound and its derivatives. Understanding its crystal packing and intermolecular interactions could provide valuable information for the design of new materials with specific physical properties.

Methodologically, there is an opportunity for the application of modern computational chemistry techniques to model the structure, reactivity, and spectroscopic properties of this compound with a higher degree of accuracy. Such studies could complement experimental findings and provide deeper insights into its behavior at a molecular level, potentially guiding the design of new experiments and applications. The development of more efficient and environmentally benign synthetic routes to this compound and its derivatives also represents a methodological area ripe for exploration.

Potential Directions for Interdisciplinary Research and Advanced Material Design

The unique structural and electronic properties of this compound make it a promising candidate for interdisciplinary research and the design of advanced materials. Its derivatives could be explored for applications in materials science, particularly in the development of polymers and organic electronic materials. processpointchem.com The bulky tert-butyl groups can enhance the solubility and processability of polymeric materials, while the nitro group can be utilized to tune their electronic and optical properties.

There is potential for designing and synthesizing novel charge-transfer complexes and liquid crystals based on the this compound scaffold. The interplay of steric and electronic effects could lead to materials with interesting photophysical properties, making them suitable for applications in sensors and optoelectronic devices. processpointchem.com

Collaboration between organic chemists, materials scientists, and computational chemists could lead to the rational design of new functional materials derived from this compound. For example, theoretical calculations could predict the properties of novel derivatives, guiding synthetic efforts towards materials with tailored characteristics for specific applications, such as high-performance polymers or components for electronic devices. The exploration of its potential in the development of energetic materials, leveraging the nitro group, while considering the stability imparted by the tert-butyl groups, could also be a fruitful area of interdisciplinary investigation.

常见问题

Q. Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV/Vis detection are standard for nitroaromatic compounds. Adjustments for this compound’s lower volatility (due to bulky tert-butyl groups) may require elevated column temperatures or derivatization.

- Detection Limits : For nitrobenzene, EPA UCMR methods achieved detection limits of 0.5–100 µg/L in water (Table 5-4, ). Similar protocols should be validated for the tert-butyl derivative, accounting for potential matrix interference in soil/sediment (e.g., solid-phase extraction cleanup ).

Basic: What are the primary metabolic pathways of nitrobenzene derivatives like this compound?

Q. Methodological Answer :

- Key Pathways : Nitrobenzene is metabolized to p-nitrophenol and p-aminophenol via cytochrome P450-mediated reduction (). For this compound, steric hindrance from tert-butyl groups may slow enzymatic reduction.

- Experimental Design : Conduct in vitro hepatic microsome assays (rat/human) with LC-MS/MS to identify metabolites. Compare urinary excretion profiles in animal models (e.g., rats) using radiolabeled [¹⁴C]-2,5-di-tert-butylnitrobenzene to quantify metabolite kinetics .

Basic: How can researchers assess the hematological toxicity of this compound?

Q. Methodological Answer :

- Nitrobenzene Data : Chronic inhalation exposure in rats caused methemoglobinemia and erythrocyte damage without established NOAELs ().

- Proposed Protocol :

- Dose-Response Studies : Expose rodents to this compound via inhalation (5–50 ppm, 90-day) with weekly blood analysis for methemoglobin, reticulocytes, and oxidative stress markers (e.g., glutathione levels).

- Mechanistic Analysis : Use flow cytometry to evaluate erythrocyte lifespan and bone marrow suppression .

Advanced: How do tert-butyl substituents influence environmental persistence compared to nitrobenzene?

Q. Methodological Answer :

- Nitrobenzene Degradation : Half-life <2 weeks in adapted media, forming aniline as a breakdown product (). Bulky tert-butyl groups may hinder microbial degradation.

- Experimental Design :

- Microcosm Studies : Compare degradation rates of nitrobenzene and this compound in soil/water systems under aerobic/anaerobic conditions. Monitor via GC-MS and quantify intermediates (e.g., tert-butylphenols).

- QSAR Modeling : Predict persistence using substituent-specific Hammett constants and log Kow values .

Advanced: What experimental strategies resolve contradictions in NOAEL determination for hematological effects?

Q. Methodological Answer :

- Issue : Existing nitrobenzene studies lack NOAELs due to effects at all tested doses ().

- Solutions :

- Subchronic Low-Dose Exposure : Use OECD TG 413 guidelines to expose rats to 0.1–5 ppm this compound vapor (6 hrs/day, 30 days). Include satellite groups for biomarker recovery analysis.

- Omics Integration : Apply transcriptomics (RNA-seq) to identify threshold doses for gene expression changes in hematopoietic pathways .

Advanced: How can PBPK models predict tissue-specific distribution of this compound?

Q. Methodological Answer :

- Nitrobenzene Data : Distributed to liver, brain, and adipose tissue in rats, with delayed release from fat (). Tert-butyl groups may enhance lipid solubility, prolonging retention.

- Protocol :

Basic: What endocrine disruption risks are associated with nitrobenzene derivatives?

Q. Methodological Answer :

- Nitrobenzene Findings : Adrenal vacuolization and thyroid hyperplasia in rats ().

- Methodology for Tert-Butyl Derivative :

- In Vivo Screening : Expose zebrafish embryos (OECD TG 234) to 0.1–10 mg/L this compound. Assess cortisol (adrenal axis) and T4/T3 (thyroid) levels via ELISA.

- Receptor Binding Assays : Test affinity for thyroid hormone receptors (TRα/β) using fluorescence polarization .

Advanced: What methodologies quantify bioaccumulation potential of this compound?

Q. Methodological Answer :

- Nitrobenzene Context : No significant bioaccumulation in fish (), but tert-butyl groups may increase log Kow.

- Approach :

- Bioconcentration Factor (BCF) Studies : Expose fathead minnows (Pimephales promelas) to 14C-labeled compound for 28 days. Measure tissue concentrations via scintillation counting.

- QSAR Prediction : Use EPI Suite’s BCFBAF module with adjusted fragment contributions for tert-butyl .

Basic: How can researchers monitor urinary metabolites to assess exposure?

Q. Methodological Answer :

- Nitrobenzene Biomarkers : p-Nitrophenol in urine (16% excretion rate; t₁/₂ = 5–20 hrs) ().

- Protocol for Tert-Butyl Derivative :

- Human Volunteer Studies : Administer low doses (0.1 mg/kg) and collect urine over 72 hrs. Quantify tert-butyl-substituted metabolites (e.g., 2,5-di-tert-butylphenol) via LC-HRMS.

- Pharmacokinetic Modeling : Use nonlinear mixed-effects models (NONMEM) to estimate absorption/elimination rates .

Advanced: What carcinogenicity testing strategies apply to this compound?

Q. Methodological Answer :

- Nitrobenzene Data : Carcinogenic in rats/mice via inhalation ().

- Protocol :

- Two-Year Bioassay : Expose transgenic rodents (e.g., rasH2 mice) to 10–100 ppm vapor (6 hrs/day, 5 days/week). Perform histopathology on lung, liver, and adrenal glands.

- Genotoxicity Screening : Conduct Ames test with metabolic activation (S9 fraction) and micronucleus assay in human lymphocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。